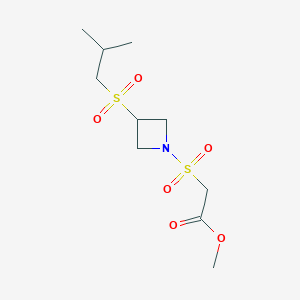

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate

Description

. This compound features a unique structure with an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two sulfonyl groups, contributing to its distinct chemical properties.

Properties

IUPAC Name |

methyl 2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S2/c1-8(2)6-18(13,14)9-4-11(5-9)19(15,16)7-10(12)17-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODGXJZHSICGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate has been explored for its potential in several scientific research areas:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its biological activity and potential as a therapeutic agent.

Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate involves its interaction with specific molecular targets, leading to various biological effects. The compound’s sulfonyl groups and azetidine ring play crucial roles in its reactivity and interaction with enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples are:

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Sulfonylureas: Compounds with sulfonyl groups used in various applications.

Uniqueness

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate stands out due to its unique combination of an azetidine ring and two sulfonyl groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Structural Overview

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate features an azetidine ring and two sulfonyl groups, which contribute to its distinct chemical properties. The presence of these functional groups is significant in enhancing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl groups can participate in biochemical reactions, potentially modulating enzyme activities or receptor interactions. The azetidine ring may also influence the compound's pharmacokinetics and bioavailability.

Targeted Biological Pathways

- Enzyme Inhibition : Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways critical for cellular function.

Biological Activity Findings

Research has indicated several potential biological activities for Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : Some studies have indicated that azetidine derivatives can possess anticancer activities, possibly through apoptosis induction in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide compounds, including derivatives similar to Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate). Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development.

Study 2: Anticancer Activity

In another investigation, azetidine derivatives were tested for their ability to induce apoptosis in human cancer cell lines. Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate demonstrated a dose-dependent increase in apoptosis markers, indicating potential as a therapeutic agent against certain cancers .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(azetidin-3-yl)acetate | Azetidine ring | Moderate antimicrobial activity |

| Sulfonamide Derivatives | Sulfonamide group | Strong antimicrobial effects |

| Isobutylsulfonamide | Isobutyl group | Anticancer properties |

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate stands out due to its unique combination of an azetidine ring and two sulfonyl groups, which confer distinct chemical and biological properties compared to other compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via sequential sulfonylation and esterification. A common approach involves reacting azetidine derivatives with isobutylsulfonyl chloride, followed by sulfonyl group introduction and esterification. Literature reports yields ranging from 66% to 92% , contingent on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Catalytic bases like triethylamine or DMAP are critical for neutralizing HCl byproducts during sulfonylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm sulfonamide and ester functional groups.

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typically required for pharmacological studies).

- XRD : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration determination, as demonstrated in analogous sulfonyl-containing esters .

Q. How does the isobutylsulfonyl group influence the compound’s physicochemical properties?

- Methodological Answer : The isobutylsulfonyl moiety enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. This group also contributes to steric bulk, potentially affecting binding affinity in biological targets. Comparative studies with methyl or ethyl sulfonyl analogs show reduced solubility in aqueous buffers, necessitating formulation adjustments (e.g., co-solvents like DMSO) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values or target selectivity may arise from variations in assay conditions (e.g., buffer pH, cell lines). To address this:

- Standardize assays using reference compounds (e.g., positive controls from peer-reviewed studies).

- Perform dose-response curves across multiple replicates.

- Utilize orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?

- Methodological Answer : Stability studies should include:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC; sulfonamide bonds are generally stable, but ester groups may hydrolyze over 24–72 hours.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess photo-degradation byproducts.

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for sulfonamides) .

Q. What role does the azetidine ring play in modulating the compound’s interaction with enzymatic targets?

- Methodological Answer : The azetidine ring’s conformational rigidity and small ring size (vs. pyrrolidine or piperidine) can enhance binding specificity. Molecular docking studies suggest that the ring’s nitrogen participates in hydrogen bonding with catalytic residues (e.g., serine hydrolases). Mutagenesis experiments on target enzymes can validate these interactions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity.

- Catalysis : Use immobilized lipases for esterification to minimize waste.

- Atom Economy : Optimize stoichiometry to reduce excess reagents, as highlighted in recent patents for analogous sulfonamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.